molecular formula C6H13ClN2O B13400325 1,5-Dimethylpiperazin-2-one hydrochloride

1,5-Dimethylpiperazin-2-one hydrochloride

Cat. No.: B13400325
M. Wt: 164.63 g/mol
InChI Key: IZGGYHQSCQYBLM-UHFFFAOYSA-N
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Description

1,5-Dimethylpiperazin-2-one hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Dimethylpiperazin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dimethylpiperazin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5-4-8(2)6(9)3-7-5;/h5,7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGGYHQSCQYBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dimethylpiperazin-2-one Hydrochloride: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and bioavailability to drug candidates. Within this class of privileged structures, piperazin-2-ones represent a versatile subclass with a wide range of biological activities. This technical guide focuses on a specific derivative, 1,5-Dimethylpiperazin-2-one hydrochloride, providing a comprehensive overview of its chemical identity, a plausible synthetic route, its molecular structure, and an exploration of its potential applications in drug discovery based on the activities of structurally related compounds.

Chemical Identity and Molecular Structure

1,5-Dimethylpiperazin-2-one hydrochloride exists as a chiral compound, with the stereochemistry at the 5-position of the piperazine ring giving rise to two enantiomers: (S)-1,5-Dimethylpiperazin-2-one hydrochloride and (R)-1,5-Dimethylpiperazin-2-one hydrochloride.

Molecular Structure:

Caption: Molecular Structure of 1,5-Dimethylpiperazin-2-one Hydrochloride

Table 1: Chemical Identifiers and Properties

Identifier(S)-1,5-Dimethylpiperazin-2-one hydrochloride(R)-1,5-Dimethylpiperazin-2-one hydrochloride
CAS Number 1887197-43-4[1][2][3]1887197-41-2[4]
Molecular Formula C6H13ClN2O[1][3]C6H13ClN2O[4]
Molecular Weight 164.63 g/mol [1][3]164.63 g/mol [4]
Canonical SMILES CC1CN(C(=O)CN1)C.Cl[1]CC1CN(C(=O)CN1)C.Cl
Isomeric SMILES C[C@H]1CN(C(=O)CN1)C.Cl[1][2]C[C@@H]1CN(C(=O)CN1)C.Cl

Synthesis of Chiral 1,5-Dimethylpiperazin-2-one Hydrochloride

While a specific, publicly available, step-by-step protocol for the synthesis of 1,5-Dimethylpiperazin-2-one hydrochloride is not readily found, a plausible and efficient synthetic route can be devised based on established methods for the preparation of chiral piperazinone derivatives, particularly from amino acid precursors. The following proposed synthesis starts from the readily available and chiral amino acid, Alanine.

Proposed Synthetic Pathway

G A (S)-Alanine methyl ester B N-Boc-(S)-Alanine methyl ester A->B Boc Protection C N-Boc-N-(2-aminoethyl)-(S)-alanine methyl ester B->C Reductive Amination (with N-Boc-aminoacetaldehyde) D (S)-5-Methylpiperazin-2-one C->D Deprotection & Intramolecular Cyclization E (S)-1,5-Dimethylpiperazin-2-one D->E N-Methylation (Eschweiler-Clarke) F (S)-1,5-Dimethylpiperazin-2-one hydrochloride E->F HCl salt formation

Caption: Proposed synthetic pathway for (S)-1,5-Dimethylpiperazin-2-one hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite of established chemical transformations and is intended as a guide for experienced synthetic chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: N-Boc Protection of (S)-Alanine methyl ester

  • Rationale: The initial protection of the amino group of the starting material, (S)-Alanine methyl ester, with a tert-butyloxycarbonyl (Boc) group is a standard procedure to prevent unwanted side reactions at the nitrogen atom during subsequent steps.

  • Procedure:

    • Dissolve (S)-Alanine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

    • Add a base, for example, triethylamine (2.2 equivalents), to neutralize the hydrochloride salt and free the amine.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) in DCM dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-Alanine methyl ester.

Step 2: Reductive Amination with N-Boc-aminoacetaldehyde

  • Rationale: This step introduces the second nitrogen atom and the two-carbon linker required for the piperazinone ring. Reductive amination is a reliable method for forming carbon-nitrogen bonds.

  • Procedure:

    • Dissolve N-Boc-(S)-Alanine methyl ester (1 equivalent) and N-Boc-aminoacetaldehyde (1.1 equivalents) in a suitable solvent like 1,2-dichloroethane (DCE).

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), to the mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain N-Boc-N-(2-(N-Boc-amino)ethyl)-(S)-alanine methyl ester.

Step 3: Deprotection and Intramolecular Cyclization

  • Rationale: Removal of the Boc protecting groups will expose the two amine functionalities, which will then undergo an intramolecular cyclization to form the desired piperazin-2-one ring. This is often achieved under acidic conditions.

  • Procedure:

    • Dissolve the product from Step 2 in a solution of hydrochloric acid in a suitable solvent, such as dioxane or methanol.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the deprotection and cyclization by TLC or LC-MS.

    • Upon completion, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate).

    • Extract the product into an organic solvent like ethyl acetate.

    • Dry the organic layer and concentrate to yield crude (S)-5-Methylpiperazin-2-one, which can be purified by crystallization or column chromatography.

Step 4: N-Methylation via Eschweiler-Clarke Reaction

  • Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines using formaldehyde and formic acid. This step will introduce the methyl group at the N1 position of the piperazinone ring.

  • Procedure:

    • To a solution of (S)-5-Methylpiperazin-2-one (1 equivalent) in formic acid, add an aqueous solution of formaldehyde (excess).

    • Heat the reaction mixture at reflux for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and make it basic by the addition of a sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., DCM or chloroform).

    • Dry the combined organic layers and concentrate under reduced pressure to give (S)-1,5-Dimethylpiperazin-2-one.

Step 5: Hydrochloride Salt Formation

  • Rationale: Conversion to the hydrochloride salt often improves the compound's stability, crystallinity, and aqueous solubility, which is beneficial for handling and for potential pharmaceutical applications.

  • Procedure:

    • Dissolve the free base, (S)-1,5-Dimethylpiperazin-2-one, in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield (S)-1,5-Dimethylpiperazin-2-one hydrochloride as a solid.

Analytical Characterization (Predicted)

Table 2: Predicted Analytical Data

AnalysisExpected Results
Appearance White to off-white solid
Melting Point Expected to be a crystalline solid with a defined melting point.
¹H NMR Signals corresponding to the two methyl groups, the methylene protons of the piperazine ring, and the methine proton at the chiral center. The chemical shifts will be influenced by the hydrochloride salt formation.
¹³C NMR Signals for the carbonyl carbon, the two methyl carbons, the methylene carbons, and the methine carbon.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the amide, N-H stretch (if protonated on the amide nitrogen), and C-H stretches of the methyl and methylene groups.
Mass Spectrometry A molecular ion peak corresponding to the free base (C6H12N2O) and characteristic fragmentation patterns.

Potential Applications in Drug Discovery

The piperazinone core is a recognized pharmacophore present in numerous biologically active molecules. While specific studies on 1,5-Dimethylpiperazin-2-one hydrochloride are limited, the broader class of substituted piperazinones has shown promise in several therapeutic areas.

  • Oncology: Various piperazinone derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines[1][5][6]. The mechanism of action can vary, but some derivatives have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation. The dimethyl substitution pattern of the title compound could offer a unique steric and electronic profile that may lead to novel anticancer activity.

  • Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs. The ability of the two nitrogen atoms to be protonated at physiological pH can facilitate crossing the blood-brain barrier. N-methylpiperazine containing compounds, in particular, have been investigated as inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases like Alzheimer's disease[7].

  • Antiplatelet Agents: Certain N-arylpiperazine derivatives have been explored as potential antiplatelet agents through the antagonism of α2B-adrenergic receptors[8]. The structural features of 1,5-Dimethylpiperazin-2-one could be a starting point for the design of new antiplatelet therapies.

Future Directions

1,5-Dimethylpiperazin-2-one hydrochloride represents a valuable, yet underexplored, chemical entity. Future research efforts should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed and reproducible synthetic protocol, along with comprehensive analytical data, would be highly beneficial to the research community.

  • Biological Screening: A thorough biological evaluation of both enantiomers of 1,5-Dimethylpiperazin-2-one hydrochloride against a diverse panel of biological targets is warranted. This could uncover novel therapeutic applications.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogues with modifications at the 1 and 5 positions could lead to the identification of compounds with enhanced potency and selectivity for specific biological targets.

Conclusion

1,5-Dimethylpiperazin-2-one hydrochloride is a chiral building block with significant potential for the development of new therapeutic agents. Its straightforward, albeit not yet fully documented, synthesis from readily available starting materials makes it an attractive scaffold for medicinal chemistry campaigns. The insights provided in this technical guide are intended to stimulate further investigation into the chemical and biological properties of this promising compound and its derivatives, ultimately contributing to the advancement of drug discovery and development.

References

  • A. A. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. Available at: [Link]

  • A. A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PubMed. Available at: [Link]

  • Marcinkowska, M., et al. (n.d.). Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents. Semantic Scholar. Available at: [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (R)-1,5-Dimethylpiperazin-2-one hydrochloride. Available at: [Link]

  • PubChemLite. 1,5-dimethylpiperazin-2-one (C6H12N2O). Available at: [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents.
  • El-Gamal, M. I., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC. Available at: [Link]

Sources

A Predictive Guide to the Spectral Analysis of 1,5-Dimethylpiperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,5-Dimethylpiperazin-2-one hydrochloride is a substituted piperazinone derivative of interest to researchers in medicinal chemistry and drug development. The piperazine scaffold is a common motif in pharmacologically active compounds, and understanding the structural and electronic properties of its analogues is crucial for the design of new therapeutic agents. Spectroscopic analysis provides a fundamental cornerstone for the characterization of such molecules, offering a detailed view into their molecular architecture.

This technical guide presents a predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,5-Dimethylpiperazin-2-one hydrochloride. In the absence of publicly available experimental spectra for this specific salt, this document leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust and scientifically grounded interpretation of its expected spectral features. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound in their work. The hydrochloride form of the molecule is expected to be more soluble in aqueous solutions compared to its free base, a property that is often advantageous for pharmaceutical applications.[1]

Molecular Structure and Predicted Spectroscopic Features

The structure of 1,5-Dimethylpiperazin-2-one hydrochloride features a six-membered piperazinone ring with methyl groups at the 1- and 5-positions. The presence of the hydrochloride salt will significantly influence the chemical environment of the nitrogen atoms and, consequently, the entire molecule.

Figure 1: Structure of 1,5-Dimethylpiperazin-2-one Hydrochloride.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts in NMR are sensitive to the electronic environment of the nuclei, which will be influenced by the electronegativity of adjacent atoms and the overall molecular geometry.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standard protocol for obtaining NMR spectra of a piperazine derivative like 1,5-Dimethylpiperazin-2-one hydrochloride is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. Given the hydrochloride salt, D₂O is a highly suitable solvent.

  • Internal Standard: An internal standard may be added for referencing the chemical shifts (δ). For D₂O, a common choice is DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at δ = 0.00 ppm.

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum to obtain pure absorption peaks and calibrate the chemical shift scale using the internal standard. For ¹H NMR, integrate the peaks to determine the relative number of protons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl groups and the methylene and methine protons on the piperazinone ring. The hydrochloride salt will lead to protonation of the N4 nitrogen, which will affect the chemical shifts of adjacent protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~1.3 - 1.5Doublet3HC5-CHThe methyl group at the chiral center C5 will be split by the adjacent methine proton.
2~2.9 - 3.1Singlet3HN1-CHThe methyl group on the amide nitrogen is a singlet as there are no adjacent protons.
3~3.2 - 4.0Multiplet5HC3-H ₂, C5-H , C6-HThe ring protons will likely appear as a complex multiplet due to coupling with each other. The protons on carbons adjacent to the protonated nitrogen (C3 and C5) are expected to be shifted downfield.
4~9.0 - 11.0Broad Singlet1HN4-HThe proton on the positively charged nitrogen is expected to be significantly deshielded and may appear as a broad signal. Its exchange with the solvent (D₂O) could lead to its disappearance from the spectrum.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1~15 - 20C5-C H₃Aliphatic methyl carbon.
2~35 - 45N1-C H₃Methyl carbon attached to a nitrogen atom.
3~40 - 60C 3, C 5, C 6The sp³ hybridized carbons of the piperazinone ring. The carbons adjacent to the nitrogen atoms will be in this region.[2]
4~165 - 175C =OThe carbonyl carbon of the lactam (amide) group is significantly deshielded.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr (potassium bromide) disc method is common. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disc.

  • Data Acquisition: The KBr disc is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr disc is first recorded, followed by the sample spectrum.

  • Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Spectrum

The IR spectrum of 1,5-Dimethylpiperazin-2-one hydrochloride will be characterized by absorptions corresponding to the lactam functionality and the amine salt.

Predicted Absorption Band (cm⁻¹)IntensityAssignmentRationale
~3000 - 2700Broad, StrongN-H StretchThe stretching vibration of the N-H bond in the ammonium salt (N4-H⁺) will appear as a broad and strong band.
~2980 - 2850MediumC-H StretchAliphatic C-H stretching from the methyl and methylene groups.
~1680 - 1650StrongC=O Stretch (Amide I)The carbonyl stretch of the six-membered lactam is a very characteristic and strong absorption.[3]
~1600 - 1400MediumN-H BendBending vibration of the N-H bond in the ammonium salt.
~1460MediumC-H BendBending vibrations of the CH₂ and CH₃ groups.
~1200 - 1000MediumC-N StretchStretching vibrations of the C-N bonds in the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to aid in protonation.

  • Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The instrument is typically operated in positive ion mode to detect the protonated molecule.

  • Data Analysis: The mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

In positive ion ESI-MS, the base peak is expected to be the molecular ion of the free base, [M+H]⁺, where M is the free base 1,5-Dimethylpiperazin-2-one. The molecular weight of the free base (C₆H₁₂N₂O) is 128.10 g/mol . Therefore, the [M+H]⁺ ion should appear at an m/z of approximately 129.11.

The fragmentation of piperazine derivatives often involves the cleavage of the ring.[4][5]

M [M+H]⁺ m/z = 129 F1 m/z = 86 M->F1 - C₂H₃O F2 m/z = 70 M->F2 - C₃H₇N F3 m/z = 57 F1->F3 - C₂H₅N F4 m/z = 43 F2->F4 - HCN

Figure 2: Predicted Fragmentation Pathway of 1,5-Dimethylpiperazin-2-one.

Key Predicted Fragments:

m/zPredicted Fragment
129[M+H]⁺ (Molecular ion of the free base)
86Loss of a ketene fragment (CH₂=C=O)
70Cleavage of the C-N bond within the ring
57Further fragmentation of the m/z 86 ion
43Further fragmentation of the m/z 70 ion

Conclusion

This guide provides a detailed predictive overview of the NMR, IR, and MS spectral data for 1,5-Dimethylpiperazin-2-one hydrochloride. By leveraging established spectroscopic principles and data from structurally related compounds, we have constructed a comprehensive set of expected spectral features. This information serves as a valuable resource for the identification and characterization of this compound in a research and development setting. The provided experimental protocols offer a starting point for obtaining high-quality spectral data. It is the author's hope that this guide will facilitate the work of scientists and researchers in the field of medicinal chemistry and drug discovery.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Infrared Spectroscopy. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. [Link]

  • PubChem. 1,5-dimethylpiperazin-2-one. [Link]

  • Chemguide. fragmentation patterns in mass spectra. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Piperazin-2-one Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The piperazin-2-one core is a prominent example of a "privileged scaffold" in medicinal chemistry. This six-membered heterocyclic motif, containing two nitrogen atoms and a ketone, is frequently identified in a diverse range of biologically active compounds. Its prevalence stems from a combination of favorable properties: it possesses both hydrogen bond donors and acceptors, offers multiple points for synthetic diversification, and can adopt low-energy conformations that facilitate binding to various biological targets. While the specific derivative 1,5-Dimethylpiperazin-2-one hydrochloride is not commonly cited, the broader class of N-substituted piperazin-2-ones, such as 1,4-disubstituted variants, are of significant interest.

This guide provides an in-depth exploration of the piperazin-2-one scaffold, offering a technical narrative on its strategic application in drug design, detailed synthetic protocols, and key analytical considerations for researchers and drug development professionals.

Part 1: Strategic Considerations for Employing the Piperazin-2-one Scaffold

The utility of the piperazin-2-one scaffold is not merely in its structure, but in its strategic deployment to solve complex medicinal chemistry challenges.

1.1. Bioisosteric Replacement and Physicochemical Property Modulation

The piperazin-2-one moiety is an excellent bioisostere for other chemical groups. For instance, it can replace more flexible diamine structures, thereby constraining the molecule into a more bioactive conformation. This pre-organization can lead to a significant increase in binding affinity by reducing the entropic penalty upon binding to the target protein.

Furthermore, the inherent polarity of the amide and the additional nitrogen atom can be leveraged to fine-tune critical drug-like properties. Judicious substitution at the N1 and N4 positions can modulate a compound's solubility, lipophilicity (LogP), and metabolic stability. For example, the introduction of a methyl group at the N4 position can block potential sites of metabolism and enhance cell permeability.

1.2. Vectorial Diversification for Structure-Activity Relationship (SAR) Studies

The piperazin-2-one core offers at least three primary vectors for chemical diversification, making it an ideal scaffold for building combinatorial libraries and performing detailed SAR studies.

Piperazin-2-one_Scaffold_Diversification scaffold Piperazin-2-one Core N1 R1 (N1-Amine) scaffold->N1 Acylation, Alkylation, Reductive Amination N4 R2 (N4-Amine) scaffold->N4 Alkylation, Arylation C3 R3 (C3-Position) scaffold->C3 Alkylation (via enolate)

Caption: Vectors for diversification of the piperazin-2-one scaffold.

1.3. Biological Activity Profile

Derivatives of the piperazin-2-one scaffold have demonstrated a remarkable breadth of biological activities.[1] This versatility makes the scaffold a valuable starting point for hit-to-lead and lead optimization campaigns across multiple therapeutic areas.

Therapeutic AreaBiological Target/ActivityExample
Oncology Farnesyltransferase InhibitionDisruption of Ras signaling pathway[1][2]
Infectious Diseases Antibacterial, AntifungalInhibition of DNA gyrase[3]
Neuroscience Neuroprotective EffectsModulation of CNS receptors
Virology Anti-adenoviral ActivityInhibition of viral replication[4]

Part 2: Synthesis and Characterization Protocols

A robust and flexible synthetic route is paramount for the successful exploration of any scaffold. The piperazin-2-one ring can be constructed through several reliable methods, with subsequent functionalization to introduce desired diversity.

2.1. Core Synthesis: A General Protocol

One of the most common methods for constructing the piperazin-2-one core involves the cyclization of an N-substituted ethylenediamine with an α-haloacetyl halide.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: (Optional) N-Alkylation/Arylation A N-Substituted Ethylenediamine C Intermediate Chloroacetamide A->C + B Chloroacetyl Chloride B->C E N-Substituted Piperazin-2-one C->E Intramolecular SN2 D Base (e.g., K2CO3) D->E G Final Product E->G F Alkyl/Aryl Halide F->G +

Caption: General workflow for the synthesis of N-substituted piperazin-2-ones.

Protocol 2.1.1: Synthesis of 1-Benzylpiperazin-2-one

  • Rationale: This protocol describes a standard procedure for synthesizing a monosubstituted piperazin-2-one, which can then be further functionalized at the N4 position. The use of a non-protic polar solvent like DMF facilitates the SN2 reactions, and a mild inorganic base promotes the final cyclization.

  • Materials:

    • N-Benzylethylenediamine

    • Chloroacetyl chloride

    • Potassium carbonate (K2CO3)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

    • Ethyl acetate

    • Hexanes

  • Step-by-Step Procedure:

    • Dissolve N-benzylethylenediamine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

    • Slowly add a solution of chloroacetyl chloride (1.05 eq) in DCM to the cooled solution over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

    • Wash the reaction mixture with saturated NaHCO3 solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate.

    • Dissolve the crude intermediate in DMF. Add anhydrous K2CO3 (3.0 eq).

    • Heat the mixture to 80 °C and stir overnight.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash several times with water to remove DMF.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 1-benzylpiperazin-2-one.

2.2. Protocol for N4-Functionalization: Synthesis of 1-Benzyl-4-methylpiperazin-2-one

  • Rationale: This protocol demonstrates the alkylation of the secondary amine at the N4 position. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial for complete deprotonation of the amide nitrogen, thereby facilitating the subsequent alkylation.

  • Materials:

    • 1-Benzylpiperazin-2-one

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Iodomethane (CH3I)

    • Anhydrous Tetrahydrofuran (THF)

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under nitrogen, add 1-benzylpiperazin-2-one (1.0 eq) and dissolve in anhydrous THF.

    • Cool the solution to 0 °C and carefully add NaH (1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add iodomethane (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine.

    • Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify by flash chromatography to yield the final product.

2.3. Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of the synthesized compounds is critical. A combination of analytical techniques should be employed.

TechniquePurposeExpected Observations for 1-Benzyl-4-methylpiperazin-2-one
1H NMR Structural elucidation and confirmationSignals corresponding to benzyl protons, the N-methyl group (singlet, ~2.4 ppm), and four distinct methylene protons of the piperazinone ring.
13C NMR Carbon skeleton confirmationSignal for the amide carbonyl (~165-170 ppm), signals for aromatic carbons, and aliphatic carbons of the methyl and piperazinone ring.
Mass Spec (MS) Molecular weight confirmationA peak corresponding to the [M+H]+ ion at the calculated m/z. High-resolution MS (HRMS) provides elemental composition.[5]
FT-IR Functional group identificationStrong absorption band for the amide carbonyl (C=O) stretch, typically around 1650 cm-1.
HPLC Purity assessmentA single major peak indicating >95% purity under specified conditions (column, mobile phase, detection wavelength).

Part 3: Application in a Drug Discovery Context - Case Study

Target: Farnesyltransferase (FTase)

FTase is a key enzyme in the Ras signaling pathway, which is often hyperactivated in various cancers.[1] Piperazin-2-one derivatives have been designed as FTase inhibitors, acting as peptidomimetics to block the farnesylation of the Ras protein.

FTase_Inhibition_Pathway cluster_Ras Ras Protein Processing cluster_Inhibition Mechanism of Inhibition cluster_Downstream Downstream Signaling Ras Inactive Ras Farnesylated_Ras Farnesylated Ras Ras->Farnesylated_Ras Farnesylation FPP Farnesyl PPI FPP->Farnesylated_Ras FTase Farnesyltransferase (FTase) FTase->Farnesylated_Ras Signaling Active Signaling (Proliferation) Membrane Cell Membrane Localization Farnesylated_Ras->Membrane Inhibitor Piperazin-2-one Derivative Inhibitor->FTase Binds to & Inhibits Membrane->Signaling Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Caption: Inhibition of the Ras signaling pathway by a piperazin-2-one-based FTase inhibitor.

By utilizing the diversification points on the piperazin-2-one scaffold, medicinal chemists can systematically probe the binding pocket of FTase. For example, the N1-substituent can be designed to occupy a hydrophobic pocket, while the N4-substituent can be modified to improve pharmacokinetic properties. This rational design approach, guided by the structural flexibility and synthetic accessibility of the piperazin-2-one scaffold, exemplifies its power in modern drug discovery.

References

  • The Biological Versatility of Piperazin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC.
  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Chemistry.
  • Synthesis of Piperazin-2-ones. Thieme Chemistry.
  • Piperazin-2-one | Intermediate. MedchemExpress.com.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.

Sources

Application Note: Protocols for N-Alkylation of 1,5-Dimethylpiperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for the N-alkylation of 1,5-Dimethylpiperazin-2-one hydrochloride . This scaffold features a lactam core with specific stereochemical and steric considerations (C5-methyl group adjacent to the reactive N4-amine).

Introduction & Structural Analysis[1]

The 1,5-Dimethylpiperazin-2-one scaffold is a privileged structure in peptidomimetic drug design, often serving as a constrained mimetic of the alanyl-glycine dipeptide. The presence of the C5-methyl group introduces chirality and steric bulk, influencing both the biological activity and the chemical reactivity of the molecule.

Substrate Characteristics[2][3]
  • Compound: 1,5-Dimethylpiperazin-2-one hydrochloride[1]

  • Reactive Site: The N4-secondary amine . The N1-nitrogen is part of the lactam functionality and is methylated, rendering it non-nucleophilic under standard alkylation conditions.

  • Key Challenge:

    • Salt Neutralization: The starting material is a hydrochloride salt, requiring in situ neutralization to liberate the nucleophilic free base.

    • Steric Hindrance: The C5-methyl group (proximal to N4) creates steric impedance, particularly for bulky electrophiles, requiring optimized thermal conditions.

    • Regioselectivity: While N1 is blocked, preventing over-alkylation to quaternary ammonium salts is critical.

Mechanistic Pathway

The reaction proceeds via a classical SN2 nucleophilic substitution . The reaction requires a base to scavenge the HCl associated with the starting material and the acid generated during alkylation (HX).

Figure 1: Reaction Scheme & Mechanism

ReactionScheme SM 1,5-Dimethylpiperazin-2-one (HCl Salt) FreeBase Free Amine Intermediate (Nucleophile) SM->FreeBase - HCl Base Base (e.g., K2CO3) Deprotonation Base->FreeBase Promotes TS Transition State (Steric Check at C5) FreeBase->TS + R-X Electrophile Alkyl Halide (R-X) Electrophile->TS Product N4-Alkyl-1,5-dimethylpiperazin-2-one TS->Product - HX

Caption: Mechanistic flow from salt neutralization to SN2 alkylation at the N4 position.

Experimental Protocols

Two distinct protocols are provided based on the reactivity of the electrophile and the scale of the reaction.

Protocol A: Standard Heterogeneous Conditions (General Purpose)

Best for: Primary alkyl halides (alkyl bromides/iodides), gram-scale synthesis. Advantages: Simple workup, mild conditions, high tolerance for functional groups.

Materials & Reagents
ComponentEquivalentsRoleNotes
Substrate (HCl salt) 1.0 equivReactantHygroscopic; weigh quickly.
Alkyl Halide (R-X) 1.1 - 1.2 equivElectrophileUse Iodides for higher reactivity.
Potassium Carbonate (K₂CO₃) 3.0 equivBaseAnhydrous, granular or powdered.
Acetonitrile (MeCN) 10-15 vol (mL/g)SolventHPLC grade, dry.
Potassium Iodide (KI) 0.1 equivCatalystOptional (Finkelstein) for chlorides.
Step-by-Step Procedure
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1,5-Dimethylpiperazin-2-one hydrochloride (1.0 equiv) and anhydrous K₂CO₃ (3.0 equiv).

  • Solvation: Add anhydrous Acetonitrile (MeCN). Stir at Room Temperature (RT) for 15 minutes to allow partial neutralization of the HCl salt.

    • Note: The mixture will remain a suspension.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Critical: If the alkyl halide is a liquid, add neat. If solid, dissolve in minimal MeCN.

  • Reaction:

    • For Reactive Halides (Bn-Br, Me-I): Stir at RT for 4–12 hours.

    • For Hindered/Unreactive Halides: Equip with a reflux condenser and heat to 60–80°C for 12–24 hours.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 95:5) or LC-MS. Look for the disappearance of the secondary amine peak.

  • Workup:

    • Cool to RT.

    • Filter off the inorganic solids (KCl, excess K₂CO₃) through a Celite pad or sintered glass funnel.

    • Rinse the cake with MeCN or DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude oil/solid.

  • Purification: Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

Protocol B: Homogeneous Conditions (Hindered Substrates)

Best for: Secondary alkyl halides, substrates sensitive to heterogeneous mixing, or parallel synthesis libraries. Advantages: Faster kinetics, homogeneous solution.

Materials & Reagents
ComponentEquivalentsRoleNotes
Substrate (HCl salt) 1.0 equivReactant-
Alkyl Halide 1.2 - 1.5 equivElectrophileExcess drives reaction.
DIPEA (Huenig's Base) 3.5 equivBaseOrganic soluble base.
DMF (Dimethylformamide) 10 volSolventDry; high boiling point.
Step-by-Step Procedure
  • Dissolution: In a reaction vial, dissolve 1,5-Dimethylpiperazin-2-one hydrochloride in DMF .

  • Neutralization: Add DIPEA (N,N-Diisopropylethylamine) slowly.

    • Observation: Slight exotherm may occur.

  • Alkylation: Add the Alkyl Halide .

  • Heating: Heat the mixture to 80–100°C for 16 hours.

    • Why High Temp? The steric bulk of the C5-methyl group combined with a secondary electrophile significantly raises the activation energy.

  • Workup (Aqueous):

    • Dilute reaction mixture with EtOAc (Ethyl Acetate).

    • Wash 3x with water (to remove DMF) and 1x with Brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Reverse-phase Preparative HPLC is recommended if the product is polar.

Experimental Workflow & Decision Tree

Figure 2: Operational Workflow for Optimization

Workflow Start Start: 1,5-Dimethylpiperazin-2-one HCl CheckElectrophile Analyze Electrophile Type Start->CheckElectrophile RouteA Primary Halide / Reactive (MeI, BnBr, Allyl-Br) CheckElectrophile->RouteA RouteB Secondary Halide / Hindered CheckElectrophile->RouteB ProtocolA Protocol A: K2CO3 / MeCN Temp: RT to 60°C RouteA->ProtocolA ProtocolB Protocol B: DIPEA / DMF Temp: 80°C - 100°C RouteB->ProtocolB Monitor Monitor: LCMS / TLC Check for Quaternization ProtocolA->Monitor ProtocolB->Monitor Success Complete Conversion? Proceed to Workup Monitor->Success Yes Fail Incomplete? Add KI (Cat.) or Switch to Protocol B Monitor->Fail No Fail->ProtocolB

Caption: Decision tree for selecting the optimal alkylation protocol based on electrophile reactivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at C5; HCl not fully neutralized.Increase base to 4.0 equiv; Switch solvent to DMF; Increase Temp to 90°C.
Over-Alkylation (Quaternary Salt) Electrophile is too reactive (e.g., MeI).Reduce electrophile to 0.95 equiv; Add electrophile slowly at 0°C.
Racemization at C5 Harsh basic conditions at high temp.Avoid strong bases like NaH. Stick to Carbonates or DIPEA. Keep temp <100°C.
Precipitate in Reaction Formation of inorganic salts (KCl/KBr).This is normal in Protocol A. Ensure vigorous stirring to maintain suspension.

References

  • PubChem. (n.d.). (S)-1,5-Dimethylpiperazin-2-one hydrochloride.[1][2] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Pittelkow, T., & Christensen, J. B. (2024).[3] A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of 1,5-Dimethylpiperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1,5-Dimethylpiperazin-2-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this specific synthesis. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Synthetic Pathway and Core Challenges

The most direct and common synthesis of 1,5-Dimethylpiperazin-2-one involves a two-step, one-pot reaction sequence starting from N,N'-dimethylethylenediamine and chloroacetyl chloride. The process consists of an initial acylation followed by an intramolecular nucleophilic substitution (cyclization) to form the piperazinone ring. The final step is the formation of the hydrochloride salt for stability and ease of handling.

While seemingly straightforward, this synthesis is prone to several challenges that can drastically reduce the overall yield. These include competing side reactions, incomplete cyclization, and difficulties in purification. This guide will address these specific issues head-on.

General Synthetic Workflow

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Salt Formation cluster_2 Workup & Purification SM N,N'-Dimethylethylenediamine + Chloroacetyl Chloride Intermediate Acyclic Chloroacetamide Intermediate SM->Intermediate Controlled Addition @ 0-5 °C Base1 Tertiary Amine Base (e.g., Triethylamine, DIEA) Base1->SM Solvent1 Aprotic Solvent (e.g., DCM, THF) Solvent1->SM FreeBase 1,5-Dimethylpiperazin-2-one (Free Base) Intermediate->FreeBase Intramolecular Sₙ2 Base2 Base (continued) or Second Addition Base2->FreeBase Heat Reflux or Room Temp. Heat->FreeBase HCl HCl source (e.g., HCl in Ether/Dioxane) FreeBase->HCl FinalProduct 1,5-Dimethylpiperazin-2-one HCl HCl->FinalProduct Workup Aqueous Wash & Extraction Purification Crystallization Workup->Purification Purification->FinalProduct Isolate Pure Product

Caption: General workflow for the synthesis of 1,5-Dimethylpiperazin-2-one HCl.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the overall yield in this synthesis?

A: The three most critical factors are:

  • Temperature Control during Acylation: The reaction between N,N'-dimethylethylenediamine and chloroacetyl chloride is highly exothermic. Uncontrolled temperature can lead to the formation of polymeric byproducts and other side reactions. A slow, controlled addition of the acid chloride at a low temperature (0-5 °C) is paramount.

  • Stoichiometry and Base Selection: Using a slight excess of the diamine can be problematic due to purification challenges. A 1:1 stoichiometry is often preferred. The choice and amount of base are crucial; typically, 2.0 to 2.2 equivalents of a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA) are required. One equivalent neutralizes the HCl generated during acylation, and the second equivalent is essential for the subsequent cyclization step.

  • Solvent and Concentration: The reaction should be performed in a suitable aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Reaction concentration is also key; high dilution can favor the desired intramolecular cyclization over intermolecular polymerization, which is a common side reaction.

Q2: Why is the product isolated as a hydrochloride salt?

A: The free base of 1,5-Dimethylpiperazin-2-one can be hygroscopic and may exist as an oil, making it difficult to handle, purify, and store. Converting it to the hydrochloride salt typically yields a stable, crystalline solid that is easier to isolate via filtration, purify by recrystallization, and store long-term.[1] The salt formation step itself acts as a purification method, as many organic impurities will remain in the mother liquor.[2][3]

Q3: What are the most likely side products that reduce my yield?

A: The primary yield-reducing side products are:

  • Polymeric Materials: Formed from the intermolecular reaction between the chloroacetamide intermediate and unreacted N,N'-dimethylethylenediamine. This is often the result of poor temperature control or high reaction concentration.

  • Diketopiperazine: While less common with N-substituted diamines, the formation of 2,5-diketopiperazines can occur if starting materials are contaminated or conditions are harsh.[4]

  • Unreacted Intermediate: Incomplete cyclization will leave the acyclic N-(2-(methylamino)ethyl)-N-methyl-2-chloroacetamide in the reaction mixture, complicating purification.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.

Problem 1: Low Yield with a Complex Crude Mixture (Multiple Spots on TLC / Peaks in LC-MS)

Question: I've completed the reaction, but my yield is below 40%, and the crude analysis shows multiple products. What went wrong?

Answer: A low yield accompanied by a complex mixture points to issues with side reactions or incomplete conversion. The troubleshooting workflow below can help diagnose the root cause.

problem_node problem_node cause_node cause_node solution_node solution_node A Low Yield & Complex Crude Mixture B Cause 1: Poor Temperature Control A->B C Cause 2: Incorrect Stoichiometry / Base A->C D Cause 3: Incomplete Cyclization A->D S1 Solution: - Add chloroacetyl chloride dropwise  maintaining temp at 0-5 °C. - Ensure efficient stirring. B->S1 S2 Solution: - Verify purity of starting materials. - Use 2.0-2.2 eq. of dry TEA or DIEA. - Consider high dilution conditions  (e.g., 0.1 M concentration). C->S2 S3 Solution: - Extend reaction time for cyclization  (monitor by TLC/LC-MS). - Gently heat the reaction mixture  (e.g., to 40 °C or reflux in THF)  after the initial acylation. D->S3

Caption: Troubleshooting workflow for low yields in piperazinone synthesis.[4]

Detailed Explanation:

  • Cause 1: Poor Temperature Control: Chloroacetyl chloride is highly reactive. If added too quickly or without adequate cooling, localized "hot spots" will form, promoting rapid, uncontrolled polymerization. The resulting mixture is often a sticky, intractable mess.

    • Validation: Take a small aliquot of the reaction mixture after the addition of chloroacetyl chloride. If it's already a complex mixture before the cyclization step has had time to complete, the acylation step was likely the problem.

  • Cause 2: Incorrect Stoichiometry or Base: The base plays a dual role. If less than two equivalents are used, there may not be enough free base to efficiently drive the intramolecular cyclization after the initial acylation, leading to a stalled reaction.

    • Validation: Check the pH of the reaction mixture after the addition of all reagents. It should be basic. An acidic or neutral pH indicates insufficient base was added.

  • Cause 3: Incomplete Cyclization: The ring-closing step can be slow at room temperature. The chloroacetamide intermediate is relatively stable but can be consumed by side reactions over long periods if it doesn't cyclize.

    • Validation: Use LC-MS to track the disappearance of the intermediate mass peak and the appearance of the product mass peak over time. If the intermediate is still present after 12-24 hours, the cyclization is stalled.

Problem 2: Product Fails to Crystallize or Oils Out During Purification

Question: I have neutralized my workup and am trying to form the HCl salt, but I'm getting an oil or the product won't precipitate from solution. How can I isolate my product as a solid?

Answer: This is a common purification issue related to solvent choice, residual impurities, or incomplete salt formation.

Quantitative Guide for Crystallization Solvent Systems
ParameterSolvent System 1Solvent System 2Solvent System 3Rationale & Comments
Primary Solvent Isopropanol (IPA)Ethanol (EtOH)Dichloromethane (DCM)The free base should be soluble in this solvent.
Anti-Solvent Diethyl Ether or MTBEHeptane or HexaneDiethyl EtherThe HCl salt should be insoluble in the anti-solvent.
Procedure Dissolve crude free base in minimal hot IPA. Cool to RT. Add ether slowly until persistent cloudiness appears.Dissolve crude free base in EtOH. Add HCl source. If no precipitate, add heptane as an anti-solvent.Dissolve crude free base in DCM. Add ethereal HCl. If product oils out, add more ether to try and force precipitation.The goal is to create a supersaturated solution from which the desired salt can selectively crystallize.[2]

Troubleshooting Steps:

  • Ensure Complete Salt Formation: Verify that you have added a slight excess (1.1 eq.) of a standardized HCl solution (e.g., 2M HCl in diethyl ether). Check the pH of the solution with wetted pH paper; it should be acidic (pH 1-2). Incomplete salt formation can lead to a mixture of the free base and the salt, which is often oily.[2]

  • Remove Water: Ensure all your solvents are dry and that the crude product is anhydrous before attempting crystallization. Water can interfere with crystallization and lead to the formation of hydrates or oils.[1]

  • "Crash" vs. "Grow" Crystals: Adding the anti-solvent too quickly can cause the product to "crash out" as an amorphous, often oily, solid. Add the anti-solvent dropwise at room temperature or while gently warming the solution, then cool down slowly to encourage the growth of well-defined crystals.

  • Try Seeding: If you have a small amount of solid product from a previous batch, add a single crystal (a "seed") to the supersaturated solution to initiate crystallization.

  • Last Resort: Purify the Free Base First: If the HCl salt consistently fails to crystallize, it is likely due to impurities. In this case, purify the crude free base using column chromatography (silica gel, using a DCM/Methanol gradient with 0.5-1% triethylamine added to the mobile phase to prevent streaking).[2] After obtaining the pure free base, repeat the salt formation and crystallization.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Chloroacetyl chloride is highly corrosive and a lachrymator; handle it exclusively in a well-ventilated fume hood.

Protocol 1: Synthesis of 1,5-Dimethylpiperazin-2-one Hydrochloride

Materials:

  • N,N'-Dimethylethylenediamine (1.0 eq.)

  • Chloroacetyl Chloride (1.0 eq.)

  • Triethylamine (TEA) (2.1 eq., distilled)

  • Dichloromethane (DCM) (anhydrous)

  • 2.0 M Hydrogen Chloride in Diethyl Ether

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add N,N'-dimethylethylenediamine (1.0 eq.) and anhydrous DCM to achieve a 0.1 M concentration.

  • Add triethylamine (2.1 eq.) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • Dissolve chloroacetyl chloride (1.0 eq.) in a small volume of anhydrous DCM and add it to the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting diamine and intermediate are consumed.

  • Cool the reaction mixture back to 0 °C. Slowly add 2.0 M HCl in diethyl ether (approx. 1.1-1.2 eq. relative to the starting diamine) with vigorous stirring. A white precipitate should form.

  • Stir the resulting slurry for 30 minutes at 0 °C.

  • Collect the solid by vacuum filtration. Wash the filter cake with cold DCM and then with diethyl ether to remove soluble impurities.

  • Dry the solid under vacuum to yield the crude 1,5-Dimethylpiperazin-2-one hydrochloride.

Protocol 2: Purification by Recrystallization
  • Transfer the crude hydrochloride salt to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of boiling isopropanol to just dissolve the solid. If it does not fully dissolve, it may contain insoluble impurities (like triethylamine hydrochloride), which can be removed by hot filtration.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath or refrigerator (4 °C) for at least 1 hour to maximize precipitation.

  • Collect the purified crystals by vacuum filtration, washing the cake with a small amount of cold isopropanol, followed by cold diethyl ether.

  • Dry the crystals under high vacuum to a constant weight.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazinediones.
  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Google Patents. (1959). Purification of piperazine. (U.S.
  • Finger, S. (2013). How to extract/isolate piperazine from water without distillation?

Sources

Technical Support Center: Stability of 1,5-Dimethylpiperazin-2-one Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,5-Dimethylpiperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work. As a Senior Application Scientist, this resource synthesizes foundational chemical principles with practical, field-proven insights to help you navigate the complexities of handling this compound in solution.

Introduction: Understanding the Chemistry of 1,5-Dimethylpiperazin-2-one Hydrochloride

1,5-Dimethylpiperazin-2-one hydrochloride is a heterocyclic compound featuring a piperazinone ring. This structure contains a lactam (a cyclic amide) and a tertiary amine, functionalities that are known to be susceptible to certain degradation pathways. The hydrochloride salt form generally enhances solubility and stability in the solid state. However, in solution, the molecule's stability can be influenced by various factors such as pH, temperature, light, and the presence of oxidative agents.

This guide provides a proactive approach to troubleshooting, enabling you to anticipate and mitigate potential stability challenges, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a gradual loss of my compound in an aqueous buffer over time. What is the likely cause?

A1: The most probable cause of degradation for 1,5-Dimethylpiperazin-2-one hydrochloride in aqueous solution is hydrolysis of the lactam ring. Lactams are cyclic amides and are susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[1] The piperazin-2-one ring is a six-membered lactam, which, while generally more stable than smaller, more strained rings like β-lactams, can still undergo hydrolysis.[2]

Troubleshooting Steps:

  • pH Monitoring: The rate of hydrolysis is highly pH-dependent.[3][4] Determine the pH of your solution. Extreme pH values (either highly acidic or highly basic) will significantly accelerate lactam hydrolysis.

  • Buffer Selection: Certain buffer species can catalyze hydrolysis. If possible, screen different buffer systems to identify one that minimizes degradation.

  • Temperature Control: Hydrolysis is a chemical reaction with a rate that increases with temperature. If your experimental conditions allow, consider running your experiments at a lower temperature or storing your solutions at 2-8°C or frozen.

  • Use of Fresh Solutions: Whenever possible, prepare solutions of 1,5-Dimethylpiperazin-2-one hydrochloride fresh for each experiment to minimize the impact of time-dependent degradation.

Q2: My solution of 1,5-Dimethylpiperazin-2-one hydrochloride has developed a yellow tint after being left on the benchtop. What could be happening?

A2: A color change often indicates the formation of degradation products, which may be the result of oxidation or photodegradation. The piperazine moiety, in particular, can be susceptible to oxidation.[5] Exposure to atmospheric oxygen and ambient light can initiate these degradation pathways.

Troubleshooting Steps:

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.[5] Conduct experiments under subdued lighting conditions when feasible.

  • Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]

  • Antioxidants: In formulated solutions, the addition of antioxidants can be considered, though this may interfere with certain experimental systems.

Q3: I am developing an HPLC method to analyze my compound, but I'm seeing multiple peaks that I suspect are degradation products. How can I confirm this and develop a stability-indicating method?

A3: The appearance of new peaks in your chromatogram is a strong indication of degradation. To develop a stability-indicating method, you need to be able to resolve the parent compound from all its potential degradation products. This is often achieved through forced degradation studies.[4][6]

Forced Degradation Workflow:

Forced degradation studies intentionally stress the compound to generate degradation products. This allows for the development of an analytical method that can separate these products from the intact drug.

Figure 1. Workflow for a forced degradation study.

Protocol 1: General Forced Degradation Study

  • Objective: To generate potential degradation products of 1,5-Dimethylpiperazin-2-one hydrochloride and to develop a stability-indicating HPLC method.

  • Materials:

    • 1,5-Dimethylpiperazin-2-one hydrochloride

    • Hydrochloric acid (0.1 M and 1 M)

    • Sodium hydroxide (0.1 M and 1 M)

    • Hydrogen peroxide (3% and 30%)

    • HPLC-grade water, acetonitrile, and methanol

    • Appropriate buffers for HPLC mobile phase

  • Procedure:

    • Sample Preparation: Prepare stock solutions of 1,5-Dimethylpiperazin-2-one hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

    • Stress Conditions:

      • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Store at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for HPLC analysis.

      • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Store at 60°C. Withdraw and process samples as in acid hydrolysis, neutralizing with acid.

      • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature. Withdraw and dilute samples for HPLC analysis at various time points.

      • Thermal Degradation: Store a solution of the compound at 80°C. Analyze samples at various time points.

      • Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7] A control sample should be protected from light.

    • HPLC Analysis: Analyze the stressed samples using a reverse-phase HPLC method with a photodiode array (PDA) detector. A good starting point would be a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.

    • Method Optimization: Adjust the mobile phase composition, gradient, pH, and column to achieve baseline separation of all degradation peaks from the parent compound.

    • Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure no degradation products are co-eluting.

Potential Degradation Pathways

While specific degradation products for 1,5-Dimethylpiperazin-2-one hydrochloride are not extensively documented in the literature, we can postulate the most likely pathways based on its chemical structure.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂, O₂) cluster_photo Photodegradation (Light) Parent 1,5-Dimethylpiperazin-2-one Hydrolyzed Ring-Opened Product (Amino Acid Derivative) Parent->Hydrolyzed H₂O, H⁺/OH⁻ N_Oxide N-Oxide Parent->N_Oxide [O] Photoproducts Various Photoproducts Parent->Photoproducts

Figure 2. Postulated degradation pathways.
  • Hydrolysis: The primary degradation pathway is likely the hydrolytic cleavage of the lactam bond, resulting in the formation of a substituted amino acid derivative. This reaction is expected to be accelerated at both low and high pH.

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which could lead to the formation of N-oxides.

  • Photodegradation: Exposure to UV or visible light can lead to a variety of complex reactions and the formation of multiple degradation products.

Recommended Storage and Handling

To ensure the stability of 1,5-Dimethylpiperazin-2-one hydrochloride in solution, the following general guidelines are recommended. Please note that optimal conditions may vary depending on the specific solvent and experimental requirements.

ParameterRecommended ConditionRationale
pH Neutral to slightly acidic (pH 5-7)To minimize acid- and base-catalyzed hydrolysis of the lactam ring.[3][4]
Temperature 2-8°C for short-term storage (days) ≤ -20°C for long-term storage (weeks to months)To slow down the rate of all potential degradation reactions.
Light Protect from light (use amber vials or foil)To prevent photodegradation.[5]
Atmosphere Store under an inert atmosphere (N₂ or Ar) for sensitive applicationsTo prevent oxidation.[5]
Solution Age Use freshly prepared solutions whenever possibleTo avoid unpredictable degradation over time.

References

  • Stability of β-lactam antibiotics in bacterial growth media. PLoS One. 2020;15(10):e0240098.
  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. J Am Chem Soc. 2006;128(3):915-920.
  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrob Agents Chemother. 2024;68(2):e0100023.
  • Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. 2020.
  • Understanding the chemical basis of drug stability and degrad
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, an Indian Journal. 2011;10(7):453-458.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. 2013;6(1):82-90.
  • (S)-1,5-Dimethylpiperazin-2-one hydrochloride. Guidechem.
  • The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research. 2019;4(1):1-13.
  • (S)-1,5-Dimethylpiperazin-2-one hydrochloride. J&K Scientific.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. 2016;40(5).
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. 2023;10:e10223.
  • (S)-1,5-Dimethylpiperazin-2-one hydrochloride. BLDpharm.
  • Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Chemistry. 2023;5(2):1276-1293.
  • Thermal Degradation of Piperazine and Its Structural Analogs. Energy Procedia. 2011;4:1608-1615.
  • (S)-1,5-dimethylpiperazin-2-one. ChemicalBook.
  • (2R,5S)-1-benzyl-2,5-dimethyl-piperazine dihydrochloride. CymitQuimica.
  • Thermal degradation of piperazine and its structural analogs. International Journal of Greenhouse Gas Control. 2011;5(4):906-913.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. 2012;4(6):2854-2859.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine street samples. Anal. Methods. 2010;2:653-659.
  • Stability of Synthetic Piperazines in Human Whole Blood. J Anal Toxicol. 2018;42(2):116-123.
  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. 2016;5(4):291-297.
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
  • (3R,5S)-3,5-dimethylpiperazin-2-one hydrochloride 97%. Advanced ChemBlocks Inc.
  • Instantaneous Hydrolysis of Nerve-Agent Simulants with a Six-Connected Zirconium-Based Metal–Organic Framework. Angew Chem Int Ed Engl. 2015;54(23):6795-6799.
  • (2R,5S)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride. ChemScene.
  • Kinetics of diketopiperazine formation using model peptides. J Pharm Sci. 1998;87(3):283-288.
  • Chemoenzymatic production of 1,5-dimethyl-2-piperidone.
  • (2R,5S)-1-BOC-2,5-DIMETHYLPIPERAZINE HYDROCHLORIDE. 2a biotech.
  • Eudralex Volume 3 Photostability Testing of New Active Substances and Medicinal Products (ICH Q1B) CPMP/ICH/279/95-ICH Q1B. ECA Academy.
  • 1-(3,5-Dimethylphenyl)piperazine. Cayman Chemical.
  • (R)-1,5-Dimethylpiperazin-2-one hydrochloride. 北京欣恒研科技有限公司.
  • (2R,5S)-1-Benzyl-2,5-dimethylpiperazine DiHCl. CymitQuimica.
  • In silico Evaluation of Impurities Found in Some Generic Drugs of Piperacillin/Tazobactam. J App Pharm. 2017;9(3).

Sources

Technical Support Center: Scaling Up the Production of 1,5-Dimethylpiperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1,5-Dimethylpiperazin-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important pharmaceutical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the robustness and reproducibility of your synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing 1,5-Dimethylpiperazin-2-one hydrochloride?

A1: The synthesis of 1,5-Dimethylpiperazin-2-one typically involves a cyclization reaction. A common approach is the reaction of N-methylethylenediamine with an appropriate C2-synthon, such as a haloacetyl halide, followed by N-methylation of the resulting piperazinone. Another route could involve the reductive amination of a suitable precursor. The final step is the formation of the hydrochloride salt by treating the free base with hydrochloric acid.[1][2][3]

Q2: What are the critical quality attributes for 1,5-Dimethylpiperazin-2-one hydrochloride in drug development?

A2: For use in pharmaceutical development, the critical quality attributes include high purity (typically >98%), low levels of residual solvents and heavy metals, a well-defined crystalline form, and consistent batch-to-batch reproducibility. The material should also be free of any genotoxic impurities.

Q3: Are there any specific safety precautions I should take when handling the reagents for this synthesis?

A3: Yes, many of the reagents used in the synthesis of piperazinones can be hazardous. For example, haloacetyl chlorides are corrosive and lachrymatory. N-methylethylenediamine is a corrosive and flammable liquid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[4][5][6] These methods can be used to track the consumption of starting materials and the formation of the desired product.

Troubleshooting Guide

This guide is structured to address specific issues you may encounter during the synthesis, work-up, and purification of 1,5-Dimethylpiperazin-2-one hydrochloride.

Part 1: Reaction Troubleshooting

Problem 1: Low or no product formation.

  • Possible Cause: Inefficient cyclization or N-methylation.

  • Suggested Solution:

    • Verify Reagent Quality: Ensure that your starting materials, particularly the N-methylethylenediamine and the acylating agent, are of high purity.

    • Optimize Reaction Temperature: The cyclization step may require heating. Experiment with a temperature range to find the optimal condition. Conversely, some steps might require cooling to control exotherms.

    • Check Stoichiometry: Ensure the correct molar ratios of reactants are being used. An excess of one reagent may be necessary to drive the reaction to completion.

    • Catalyst/Base Issues: If a base is used to scavenge acid formed during the reaction, ensure it is of a suitable strength and is added appropriately. For N-methylation, the choice of methylating agent and reaction conditions are critical.

Problem 2: Formation of significant byproducts.

  • Possible Cause: Side reactions such as polymerization, over-methylation, or dimerization.

  • Suggested Solution:

    • Control Reactant Addition: Slow, controlled addition of the acylating agent to the diamine solution can minimize side reactions by maintaining a low concentration of the reactive species.

    • Temperature Control: Run the reaction at a lower temperature to reduce the rate of side reactions.

    • Solvent Choice: The choice of solvent can significantly influence the reaction pathway. A solvent that favors the intramolecular cyclization over intermolecular reactions is preferred.

Experimental Protocols

Protocol 1: Generalized Synthesis of 1,5-Dimethylpiperazin-2-one

This protocol is a generalized procedure and may require optimization for your specific needs.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-methylethylenediamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene).

  • Acylation: Cool the solution in an ice bath. Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent from the dropping funnel, maintaining the internal temperature below 10 °C.

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or HPLC.

  • N-Methylation: After cooling, add a suitable base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide). Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,5-Dimethylpiperazin-2-one.

Protocol 2: Formation and Purification of the Hydrochloride Salt
  • Dissolution: Dissolve the crude 1,5-Dimethylpiperazin-2-one free base in a suitable solvent such as isopropanol or acetone.[7]

  • Acidification: Slowly add a solution of hydrochloric acid in isopropanol or ethereal HCl while stirring.

  • Crystallization: The hydrochloride salt should precipitate out of the solution. Cooling the mixture in an ice bath can aid crystallization.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Recrystallization (if necessary): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Troubleshooting Common Impurities

ImpurityPossible SourceSuggested Analytical MethodMitigation Strategy
Unreacted N-methylethylenediamineIncomplete reactionGC-MS, HPLCOptimize reaction time and temperature.
Dimerized byproductsHigh concentration of reactantsLC-MSSlow addition of reagents, dilute reaction mixture.
Over-methylated speciesExcess methylating agentLC-MS, NMRUse stoichiometric amount of methylating agent.
Residual SolventsInefficient dryingHeadspace GCDry the final product under high vacuum at an appropriate temperature.

Visualization

Diagram 1: Synthetic Pathway

Synthesis_Pathway A N-methylethylenediamine C Intermediate A->C + B Chloroacetyl chloride B->C D 1,5-Dimethylpiperazin-2-one C->D N-methylation F 1,5-Dimethylpiperazin-2-one HCl D->F + E HCl E->F Troubleshooting_Tree Start Low Yield or Purity Issue Q1 Check Starting Material Purity Start->Q1 A1_Yes Purity OK Q1->A1_Yes Yes A1_No Repurify/Replace Starting Materials Q1->A1_No No Q2 Optimize Reaction Conditions (Temp, Time) A1_Yes->Q2 A2_Improved Yield/Purity Improved Q2->A2_Improved Yes A2_No_Improvement No Improvement Q2->A2_No_Improvement No A3_Success Problem Solved A2_Improved->A3_Success Q3 Investigate Work-up & Purification A2_No_Improvement->Q3 Q3->A3_Success Optimized

Caption: Decision tree for troubleshooting low yield or purity.

References

  • Some Aspects in the Industrial Synthesis of β—Lactam Antibiotics. (2014, April 15). Taylor & Francis Online. Retrieved from [Link]

  • Industrial Synthesis of Semi-Synthetic β-Lactam Antibiotics: Recent Developments in Enzyme Biocatalysis for Improved and MORE Sustainable Processes. (2002, October 1). Bentham Science. Retrieved from [Link]

  • Some Aspects in the Industrial Synthesis of β—Lactam Antibiotics - Taylor & Francis Online. (2014, April 15). Taylor & Francis Online. Retrieved from [Link]

  • (S)-1,5-Dimethylpiperazin-2-one hydrochloride | 1887197-43-4 - J&K Scientific. J&K Scientific. Retrieved from [Link]-1,5-Dimethylpiperazin-2-one-hydrochloride-1887197-43-4-CS-0053137.html)

  • CN106117153A - The preparation method of 2 piperazinones - Google Patents. Google Patents.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Analytical methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). MDPI. Retrieved from [Link]

  • Analytical Methods - OPUS at UTS. (2013, October 21). OPUS at UTS. Retrieved from [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Piperazin-2-ones - Thieme Chemistry. Thieme Chemistry. Retrieved from [Link]

  • US2919275A - Purification of piperazine - Google Patents. Google Patents.

Sources

Validation & Comparative

A Comparative Analysis of 1,5-Dimethylpiperazin-2-one Hydrochloride Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of derivatives of 1,5-dimethylpiperazin-2-one hydrochloride, a key building block in the synthesis of novel therapeutic agents. We will explore the synthesis of this core structure, delve into the structure-activity relationships (SAR) of its derivatives, and present experimental data to support these findings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile heterocyclic system.

The 1,5-Dimethylpiperazin-2-one Scaffold: A Foundation for Innovation

The 1,5-dimethylpiperazin-2-one core, with its defined stereochemistry and sites for chemical modification, offers a unique starting point for the design of targeted therapies. The presence of the methyl group at the 5-position introduces chirality and steric bulk, which can significantly influence ligand-receptor interactions. The N1-methyl group can impact solubility, basicity, and metabolic stability. Understanding the synthesis of this core scaffold is paramount to exploring its derivatization potential.

Synthesis of the Core Scaffold: A Plausible Pathway

A plausible synthetic approach, based on a method described for chiral piperazinone derivatives, involves the following key transformations[1]:

  • Reductive Amination: Reaction of N-Cbz-aminoacetaldehyde with L-alanine methyl ester in the presence of a reducing agent, such as sodium triacetoxyborohydride, would yield the corresponding N-substituted amino acid ester.

  • Hydrogenolysis and Cyclization: Subsequent removal of the Cbz protecting group via catalytic hydrogenation (e.g., using Pd/C) would be followed by an intramolecular cyclization to afford (S)-5-methylpiperazin-2-one[1].

The subsequent N-methylation at the 1-position can be efficiently achieved using the Eschweiler-Clarke reaction, a well-established method for the methylation of secondary amines[2]. This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.

Finally, the resulting 1,5-dimethylpiperazin-2-one can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as isopropanol, to facilitate precipitation and purification.

Below is a diagrammatic representation of the proposed synthetic workflow.

G cluster_0 Step 1: Synthesis of (S)-5-Methylpiperazin-2-one cluster_1 Step 2: N-Methylation cluster_2 Step 3: Salt Formation N-Cbz-aminoacetaldehyde N-Cbz-aminoacetaldehyde Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) N-Cbz-aminoacetaldehyde->Reductive_Amination L-Alanine_methyl_ester L-Alanine_methyl_ester L-Alanine_methyl_ester->Reductive_Amination Intermediate_Ester N-Substituted Alanine Ester Reductive_Amination->Intermediate_Ester Hydrogenolysis_Cyclization Hydrogenolysis (Pd/C, H2) & Intramolecular Cyclization Intermediate_Ester->Hydrogenolysis_Cyclization 5_Methylpiperazin_2_one (S)-5-Methylpiperazin-2-one Hydrogenolysis_Cyclization->5_Methylpiperazin_2_one Eschweiler_Clarke Eschweiler-Clarke Reaction (HCHO, HCOOH) 5_Methylpiperazin_2_one->Eschweiler_Clarke 1_5_Dimethylpiperazin_2_one 1,5-Dimethylpiperazin-2-one Eschweiler_Clarke->1_5_Dimethylpiperazin_2_one Salt_Formation Salt Formation (HCl in IPA) 1_5_Dimethylpiperazin_2_one->Salt_Formation Final_Product 1,5-Dimethylpiperazin-2-one hydrochloride Salt_Formation->Final_Product

Caption: Proposed synthetic workflow for 1,5-Dimethylpiperazin-2-one hydrochloride.

Comparative Analysis of Piperazin-2-one Derivatives: Insights from Cytotoxicity Studies

While specific comparative data for derivatives of 1,5-dimethylpiperazin-2-one hydrochloride is limited in the public domain, valuable insights can be gleaned from studies on analogous piperazin-2-one scaffolds. A notable study by Shahbazi Mojarrad et al. investigated the cytotoxic effects of a series of 1-(3-chlorophenyl)piperazin-2-one derivatives against human cancer cell lines, providing a robust dataset for understanding structure-activity relationships[3].

The study synthesized a series of compounds where the piperazin-2-one core was maintained, while various substituents were introduced at the N4-position. The cytotoxic activity of these derivatives was evaluated against the HT-29 (colon cancer) and A549 (lung cancer) cell lines using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HT-29 or A549) are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized piperazin-2-one derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these different concentrations of the compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Cytotoxicity Data Summary

The following table summarizes the IC50 values of selected 1-(3-chlorophenyl)piperazin-2-one derivatives from the study by Shahbazi Mojarrad et al.[3]. This data provides a clear comparison of the impact of different N4-substituents on cytotoxic activity.

Compound IDN4-SubstituentHT-29 IC₅₀ (µM)A549 IC₅₀ (µM)
7a -H> 500> 500
7b -COCH₃245.3 ± 15.2312.8 ± 21.5
7c -CONH₂189.7 ± 11.8205.4 ± 14.9
7d -CSNH₂112.5 ± 9.3135.7 ± 10.1
7e -C(=NH)NH₂85.2 ± 6.798.6 ± 7.4
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.2

Data presented is adapted from Shahbazi Mojarrad et al.[3]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key SAR insights:

  • Impact of N4-Substitution: The unsubstituted derivative (7a) showed negligible cytotoxicity, highlighting the critical role of the N4-substituent in conferring biological activity.

  • Effect of Carbonyl and Thiocarbonyl Groups: The introduction of an acetyl group (7b) resulted in moderate activity. Replacing the oxygen with sulfur to form a thiourea moiety (7d) significantly enhanced the cytotoxic effect. This suggests that the electronic properties and hydrogen bonding capabilities of this group are important for activity.

  • Guanidinium Group Enhancement: The most potent derivative in this series was the one bearing a guanidinium group (7e). The strong basicity and ability of the guanidinium group to form multiple hydrogen bonds likely contribute to its enhanced activity, potentially through improved interactions with the biological target.

The following diagram illustrates the logical relationship between the structural modifications and the resulting cytotoxic activity.

SAR cluster_SAR Structure-Activity Relationship Unsubstituted N4-H (Inactive) Acetyl N4-COCH3 (Moderate Activity) Unsubstituted->Acetyl Introduction of carbonyl group Urea N4-CONH2 (Good Activity) Acetyl->Urea Amide vs. Acetyl Thiourea N4-CSNH2 (Enhanced Activity) Urea->Thiourea Oxygen to Sulfur substitution Guanidinium N4-C(=NH)NH2 (Most Active) Thiourea->Guanidinium Introduction of Guanidinium

Caption: SAR of N4-substituted 1-(3-chlorophenyl)piperazin-2-ones.

Broader Therapeutic Potential of Piperazin-2-one Derivatives

Beyond their potential as anticancer agents, piperazin-2-one derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for various therapeutic areas.

  • Antimicrobial and Antifungal Activity: Several studies have reported the synthesis of piperazine derivatives with significant antibacterial and antifungal properties[4]. The ability to introduce diverse substituents on the piperazine ring allows for the optimization of activity against various microbial strains.

  • Neuroprotective Effects: Piperazine derivatives have also been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease[5][6]. Their ability to modulate neurotransmitter systems and other CNS targets makes them promising candidates for further investigation in this area.

Conclusion and Future Directions

The 1,5-dimethylpiperazin-2-one hydrochloride scaffold represents a valuable starting point for the development of novel therapeutic agents. While direct comparative data for its derivatives are still emerging, the analysis of closely related piperazin-2-one analogues provides crucial insights into the structure-activity relationships that govern their biological effects. The synthetic accessibility of the core and the potential for diverse functionalization at multiple positions underscore the promise of this heterocyclic system.

Future research should focus on the synthesis and biological evaluation of a focused library of 1,5-dimethylpiperazin-2-one derivatives. By systematically varying the substituents at the N4-position and other available sites, it will be possible to build a comprehensive SAR profile and identify lead compounds with potent and selective activity for various therapeutic targets. The integration of computational modeling and experimental screening will be instrumental in accelerating the discovery of new drug candidates based on this promising scaffold.

References

  • Shahbazi Mojarrad, J., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Pharmaceutical Sciences, 26(2), 151-160. [Link]

  • Yurttaş, L., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(5), 458. [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 435-446. [Link]

  • MDPI. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Materials, 14(9), 2138. [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28(6), 466-485. [Link]

  • Bezprozvanny, I., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 435-446. [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
  • Lai, L. L., et al. (2001). A convenient synthesis of monosubstituted piperazines. Synthesis, 2001(03), 361-363. [Link]

  • Cochran, B. M., & Michael, F. E. (2008). A modular synthesis of 2, 6-disubstituted piperazines via diastereoselective intramolecular hydroamination. Organic letters, 10(2), 329-332. [Link]

  • Lu, Z., & Stahl, S. S. (2012). A general and efficient palladium-catalyzed aerobic oxidative cyclization of alkenes for the synthesis of six-membered N-heterocycles. Organic letters, 14(5), 1234-1237. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry–A European Journal. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1,5-Dimethylpiperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1,5-Dimethylpiperazin-2-one hydrochloride (CAS: 1887197-43-4 / 1887197-41-2) is a specialized piperazine derivative frequently employed as a chiral scaffold in medicinal chemistry and peptide synthesis.

While often categorized under generic "Irritant" protocols, this compound presents a dual-risk profile that requires specific attention:

  • The Hydrochloride Salt Form: Upon contact with mucous membranes (eyes, lungs), the salt hydrolyzes to release hydrochloric acid, causing immediate irritation or chemical burns.

  • The Piperazine Core: Piperazine moieties are known sensitizers. Repeated exposure, even at sub-irritant levels, can lead to respiratory sensitization or allergic dermatitis [1, 2].

The Core Directive: Do not treat this merely as "table salt." Treat it as a potential sensitizer and corrosive solid . This guide outlines a self-validating safety system designed to prevent exposure during the most critical phase: handling the solid powder.

Hazard-Based Risk Assessment

Before selecting PPE, we must understand the "Why." The following table correlates physicochemical properties with specific biological risks.

PropertyHazard MechanismCritical Risk Zone
Physical State (Solid) Fine crystalline powder is easily aerosolized by static electricity or air currents (drafts).Inhalation: Nasal mucosa & deep lung tissue.
Hygroscopic Nature Avidly absorbs moisture from skin/eyes, creating a concentrated acidic solution in situ.Contact: Eyes (corneal damage) & sweaty skin.[1]
Piperazine Moiety Haptenization of proteins, leading to immune system sensitization.Systemic: Long-term respiratory allergy.
The PPE Matrix: A Self-Validating System

Do not rely on "standard" lab PPE. Use this matrix to validate your current setup. If your equipment does not meet these specifications, stop work .

Protection ZoneRecommended EquipmentTechnical Specification & "The Why"
Respiratory N95 (minimum) or P100 Respirator Why: Surgical masks do not seal against fine particulate matter. A tight-fitting respirator is required to prevent sensitization from micro-aerosols during weighing.
Ocular Chemical Splash Goggles (Not Safety Glasses)Why: Safety glasses allow air gaps. Fine powders can drift around lenses. Goggles provide a complete seal against dust entry.
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Why: Piperazines can permeate thin latex. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Body Tyvek® Sleeves or Lab Coat with Cuff Taping Why: The "wrist gap" between glove and coat is the #1 exposure point. Tape gloves over cuffs or use impervious sleeves.
Visual Logic: PPE Selection Workflow

Use this decision tree to determine the necessary protection level based on the state of the chemical.

PPE_Logic Start Start: Assess Material State State_Check Is the material Solid or in Solution? Start->State_Check Solid Solid / Powder State_Check->Solid Powder Form Solution Solution (Liquid) State_Check->Solution Dissolved Risk_Solid Risk: Aerosolization & Inhalation Solid->Risk_Solid PPE_Solid MANDATORY: 1. Chemical Goggles (Seal) 2. N95/P100 Respirator 3. Double Nitrile Gloves Risk_Solid->PPE_Solid Proceed Proceed with Experiment PPE_Solid->Proceed Validated Risk_Sol Risk: Splash & Permeation Solution->Risk_Sol PPE_Sol MANDATORY: 1. Safety Glasses w/ Side Shields 2. Single Nitrile Gloves (Change if splashed) 3. Lab Coat Risk_Sol->PPE_Sol PPE_Sol->Proceed Validated

Figure 1: Decision logic for selecting PPE based on the physical state of the reagent.

Operational Protocol: Safe Weighing & Solubilization

The moment of highest risk is transferring the dry solid from the vial to the balance.

Prerequisites:

  • Work inside a certified Chemical Fume Hood .

  • Verify airflow (face velocity 80-100 fpm).

  • Anti-Static Gun (Recommended): To neutralize static charge on the weighing boat, preventing powder "jumping."

Step-by-Step Workflow:

  • Preparation:

    • Don all PPE (Matrix above).

    • Place a disposable absorbent pad (benchkote) in the hood.

    • Pre-weigh your solvent in the destination flask before handling the solid (minimizes open time).

  • Transfer:

    • Technique: Do not pour.[1][2] Use a clean spatula.

    • Open the source vial inside the hood, at least 6 inches from the sash.

    • Transfer the solid to the weighing boat.

    • Immediate Closure: Recap the source vial immediately after removing the required amount.

  • Solubilization (The Containment Step):

    • Transfer the solid from the weighing boat to the reaction vessel.

    • Critical: Add solvent slowly down the side of the vessel to wash residual powder into the solution.

    • Once dissolved, the inhalation risk drops significantly, and standard PPE (Safety Glasses/Single Gloves) becomes acceptable [3].

  • Decontamination:

    • Wipe the balance area with a wet paper towel (water solubilizes the salt).

    • Dispose of the towel as solid chemical waste.

    • Remove outer gloves and discard.

Emergency Response: Spill Cleanup

In the event of a powder spill, do not use a brush or broom (this generates dust).

Spill_Response Spill Powder Spill Detected Evacuate 1. Alert & Isolate Area Spill->Evacuate PPE_Check 2. Verify PPE (Resp + Goggles) Evacuate->PPE_Check Cover 3. Cover with Wet Paper Towels PPE_Check->Cover Scoop 4. Scoop Wet Slurry into Waste Bag Cover->Scoop Prevents Dust Clean 5. Wipe with Water & Soap Scoop->Clean Dispose 6. Dispose as Hazardous Waste Clean->Dispose

Figure 2: Wet-method spill cleanup workflow to prevent aerosol generation.

Disposal & Environmental Compliance
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in a container labeled "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste: Solutions containing 1,5-Dimethylpiperazin-2-one hydrochloride should be segregated into "Basic Organic Waste" (if neutralized) or "Acidic Organic Waste" depending on the final pH of your mixture.

  • Drain Disposal: Strictly Prohibited. Piperazine derivatives can be toxic to aquatic life and are regulated [4].

References
  • National Center for Biotechnology Information (PubChem). (2023). Piperazine Dihydrochloride Compound Summary. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Piperazine.[1][3][4][5][6][7] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. Retrieved from [Link]

Sources

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